Oxazoleacetic Acid Scaffold Demonstrates 2- to 4-Fold Superior Hypolipidemic Potency Over Clofibrate
In head-to-head in vivo studies, the oxazoleacetic acid derivative 2-(4-fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid (compound 88) exhibited approximately 2-fold greater hypolipidemic activity than clofibrate in normal Sprague-Dawley male rats, and approximately 4-fold greater activity in hereditary hyperlipidemic rats (THLR/1 strain), with an improved antiarteriosclerosis index (HDL-Cho/Total-Cho) [1]. This data establishes the oxazoleacetic acid core as a privileged scaffold for achieving superior lipid-lowering efficacy compared to the fibrate standard-of-care.
| Evidence Dimension | In vivo hypolipidemic potency |
|---|---|
| Target Compound Data | 2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid: ~2× clofibrate activity in normal rats; ~4× clofibrate activity in hyperlipidemic rats |
| Comparator Or Baseline | Clofibrate (ethyl 2-(4-chlorophenoxy)isobutyrate) |
| Quantified Difference | 2-fold (normal rats); 4-fold (hyperlipidemic rats) |
| Conditions | Normal SD male rats and hereditary hyperlipidemic THLR/1 rats; oral administration |
Why This Matters
This biologically validates the oxazoleacetic acid core as a viable replacement for the fibrate pharmacophore, enabling procurement decisions for lipid disorder drug discovery programs seeking improved potency over clofibrate.
- [1] Moriya, T., Seki, M., Takabe, S., Matsumoto, K., Takashima, K., Mori, T., Odawara, A., & Takeyama, S. (1986). Synthesis and hypolipidemic activities of 5-thienyl-4-oxazoleacetic acid derivatives. Journal of Medicinal Chemistry, 29(3), 333–341. View Source
